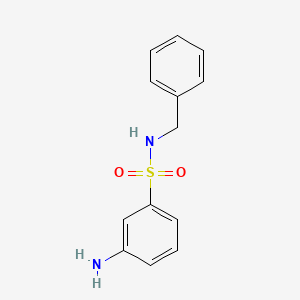

3-amino-N-benzylbenzenesulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-N-benzylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c14-12-7-4-8-13(9-12)18(16,17)15-10-11-5-2-1-3-6-11/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBJRDZLVJJKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428409 | |

| Record name | 3-amino-N-benzylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303780-52-1 | |

| Record name | 3-amino-N-benzylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N-benzylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 Amino N Benzylbenzenesulfonamide and Its Analogues

Conventional Synthetic Routes for Benzenesulfonamide (B165840) Core Structures

Traditional methods for creating the benzenesulfonamide core are robust and widely used in organic synthesis. These routes primarily focus on the formation of the crucial sulfur-nitrogen (S-N) bond.

Amine Sulfonylation with Sulfonyl Chlorides

The most common method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. nsf.gov This reaction, a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

A plausible synthesis for the backbone of 3-amino-N-benzylbenzenesulfonamide would start with 3-nitrobenzenesulfonyl chloride and benzylamine (B48309). The nitro-substituted starting material is used because the amino group can interfere with the initial sulfonylation reaction. The subsequent reduction of the nitro group yields the final product.

Reaction Scheme:

Sulfonamide Formation: 3-nitrobenzenesulfonyl chloride reacts with benzylamine to form N-benzyl-3-nitrobenzenesulfonamide.

Nitro Group Reduction: The intermediate, N-benzyl-3-nitrobenzenesulfonamide, is then subjected to a reduction reaction (e.g., using a metal catalyst like palladium on carbon with hydrogen gas) to convert the nitro group (-NO₂) into an amino group (-NH₂), yielding this compound. google.com

| Step | Reactants | Product | Key Transformation | Typical Conditions |

|---|---|---|---|---|

| 1 | 3-Nitrobenzenesulfonyl chloride, Benzylamine | N-benzyl-3-nitrobenzenesulfonamide | Sulfonamide bond formation | Aprotic solvent, base (e.g., pyridine (B92270) or triethylamine) |

| 2 | N-benzyl-3-nitrobenzenesulfonamide | This compound | Nitro group reduction | H₂, Pd/C, or other reducing agents like SnCl₂/HCl |

N-S Bond Formation Protocols

Beyond the classic sulfonyl chloride method, other protocols for forming the N-S bond have been developed. These alternative strategies can offer advantages in terms of substrate scope and reaction conditions. For instance, sulfonamides can be synthesized directly from sulfonic acids or their sodium salts under microwave irradiation, a method that demonstrates good functional group tolerance and high yields. Another approach involves the oxidative conversion of thiols into sulfonyl chlorides in situ, which then react with amines to provide the corresponding sulfonamides. This avoids the need to isolate the often-unstable sulfonyl chloride intermediates.

Advanced and Emerging Methodologies for this compound Functionalization

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for preparing sulfonamides. These techniques often employ metal catalysts, electrochemistry, or novel reagents to achieve transformations that are difficult or impossible with conventional methods.

Metal-Catalyzed Sulfonamidation Techniques

Transition-metal catalysis has emerged as a powerful tool for forming C-N and S-N bonds, providing new routes to sulfonamides. These methods can enable the direct coupling of amines with aryl partners, bypassing the need for pre-functionalized sulfonyl halides.

Silver-Catalyzed Sulfonamidation: A notable example is the silver-catalyzed sulfonamidation of benzylic C(sp³)—H bonds. researchgate.net This method allows for the direct oxidative cross-coupling of a benzyl (B1604629) C-H bond with a sulfonamide, offering an atom- and step-economical pathway to N-benzyl sulfonamides. researchgate.net

Palladium and Copper Catalysis: Palladium and copper catalysts are widely used for N-arylation of sulfonamides. These cross-coupling reactions, such as the Buchwald-Hartwig amination, can form the N-aryl bond in N-arylsulfonamides. While often used to attach an aryl group to the sulfonamide nitrogen, related catalytic systems can also be employed to construct the aryl-sulfur bond.

| Catalyst Type | Reaction Description | Key Advantage | Reference |

|---|---|---|---|

| Silver (Ag) | Oxidative cross-coupling of benzyl C(sp³)—H bonds with sulfonamides. | Direct functionalization of C-H bonds, high atom economy. | researchgate.net |

| Palladium (Pd) / Copper (Cu) | Cross-coupling of amines with aryl halides/triflates or arylboronic acids. | Broad substrate scope and functional group tolerance for N-arylation. | rsc.org |

| Zinc (Zn) | Oxidative transformation of 2-aminobenzenesulfonamide (B1663422) with benzyl alcohols. | Use of readily available starting materials. | rsc.org |

Electrochemical Synthesis Pathways for Benzenesulfonamide Derivatives

Electrochemical synthesis offers a green and versatile alternative for creating sulfonamides. By using electrical current to drive redox reactions, this method can often avoid harsh reagents and proceeds under mild conditions. A tunable pair electrochemical process has been developed for synthesizing new benzenesulfonamide derivatives. In this system, controlling the applied potential allows for the selective formation of different products from the same starting materials. For example, the reductive electrolysis of dinitrobenzene in the presence of arylsulfinic acids can be controlled to yield either N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide or N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives, showcasing the power of electrochemical potential in directing reaction pathways. rsc.org

Sulfur Dioxide Insertion Strategies for Sulfonyl Group Introduction

A highly innovative approach to forming sulfonyl compounds involves the direct insertion of sulfur dioxide (SO₂) or its surrogates. This strategy is attractive as it introduces the sulfonyl moiety from a simple and readily available source. Given the challenges of handling gaseous SO₂, stable and solid SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have been developed.

These reagents can participate in multi-component reactions. For example, a palladium-catalyzed process can couple an aryl iodide, a hydrazine, and DABSO to directly produce N-aminosulfonamides. Another powerful method is the Sandmeyer-type reaction, where an aromatic amine (aniline) can be converted into its corresponding diazonium salt in situ, which then reacts with an SO₂ surrogate and a copper catalyst to form a sulfonyl chloride. This intermediate can then be reacted with an amine like benzylamine to generate the final sulfonamide, providing a direct route from anilines to complex sulfonamides.

Selective N-Alkylation and Derivatization of Sulfonamides

The selective introduction of alkyl groups onto the sulfonamide nitrogen is a critical transformation in the synthesis of compounds like this compound. The primary challenge lies in achieving mono-alkylation, as the secondary sulfonamide product can undergo further reaction. Modern catalytic methods have emerged as highly efficient solutions.

A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" process, which utilizes alcohols as alkylating agents, with water being the only byproduct, thus offering an environmentally benign alternative to traditional alkyl halides. diva-portal.org This reaction is often catalyzed by transition metal complexes. For instance, well-defined manganese (I) PNP pincer complexes have been shown to effectively catalyze the mono-N-alkylation of a wide array of aryl and alkyl sulfonamides using benzylic and primary aliphatic alcohols. acs.org This method is noted for its excellent yields, averaging 85% across numerous examples, and its tolerance for sterically hindered sulfonamides. acs.org

Similarly, iridium-based catalysts have demonstrated high efficacy. An N-heterocyclic carbene-phosphine iridium complex facilitates the selective mono-N-alkylation of sulfonamides with both aromatic and aliphatic alcohols, achieving high isolated yields of up to 98%. diva-portal.org A key feature of this system is that over-alkylation is not observed, and the reaction can be conducted under solvent-free conditions. diva-portal.org Water-soluble iridium complexes have also been developed, enabling the N-alkylation of sulfonamides with alcohols to proceed efficiently in water under microwave irradiation. rsc.org Mechanistic studies suggest that the NH units within the ligand of these bifunctional catalysts are crucial for their activity. rsc.org

The following table summarizes key findings for these modern catalytic N-alkylation methods.

Table 1: Catalytic Systems for Selective Mono-N-Alkylation of Sulfonamides with Alcohols

| Catalyst System | Alkylating Agent | Solvent | Key Features | Avg. Yield | Source(s) |

|---|---|---|---|---|---|

| Mn(I) PNP Pincer Complex | Benzylic & Aliphatic Alcohols | Alcohol (as solvent) | Employs bench-stable precatalyst; excellent functional group tolerance. | 85% | acs.org |

| Ir N-Heterocyclic Carbene-Phosphine Complex | (Hetero)aromatic & Aliphatic Alcohols | Toluene or Solvent-free | No over-alkylation observed; scalable process. | up to 98% | diva-portal.org |

| Water-Soluble [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Alcohols | Water | Metal-ligand bifunctional catalysis; microwave irradiation. | 74-91% | rsc.org |

Derivatization of the sulfonamide scaffold extends beyond simple alkylation. For analogues like 3-amino-4-hydroxybenzenesulfonamide (B74053), the aromatic amino group can be derivatized through condensation with various aldehydes to form Schiff bases or undergo Michael-type additions with α,β-unsaturated compounds. nih.gov Furthermore, derivatization is a key step in the analysis of sulfonamides. One-pot derivatization with reagents like fluorescamine, which reacts with the primary amine, allows for highly sensitive detection using techniques such as liquid chromatography with fluorescence detection (LC-FLD). nih.gov

Development of Green Chemistry Approaches for this compound Synthesis

The synthesis of sulfonamides has traditionally involved reagents and solvents that pose environmental and safety concerns, such as sulfonyl chlorides and chlorinated solvents. researchgate.netnsf.gov In response, significant research has been directed towards developing greener and more sustainable synthetic protocols.

A major focus has been the replacement of conventional organic solvents with environmentally benign alternatives. Water has emerged as a preferred green solvent for sulfonamide synthesis. researchgate.net Methodologies have been developed where reactions between sulfonyl chlorides and amines are carried out in water, with pH control often managed by a simple base like sodium carbonate. tandfonline.com The desired sulfonamide products, often having poor water solubility, can be easily isolated by filtration. researchgate.nettandfonline.com Other green media include polyethylene (B3416737) glycol (PEG-400) and deep eutectic solvents (DESs), which are noted for being non-toxic, reusable, and effective for a broad range of substrates. tandfonline.comnih.gov

Solvent-free reaction conditions represent another significant advancement. Mechanochemistry, specifically using a ball mill, has been employed for the synthesis of sulfonamides from disulfides in a one-pot, two-step process. rsc.org This method avoids the use of bulk solvents and utilizes cost-effective, environmentally friendly reagents. rsc.org The green credentials of this approach are highlighted by a dramatic reduction in the E-factor (a measure of waste produced), from ~209 for a traditional solution-based method to ~3 for the mechanochemical process. rsc.org

The development of alternative reagents is also a cornerstone of green sulfonamide synthesis. To circumvent the use of toxic and reactive sulfonyl chlorides, methods have been devised that start from more stable and readily available materials like sodium sulfinates and nitroarenes. researchgate.net Energy-efficient techniques such as ultrasound and microwave-assisted synthesis have also been successfully applied, often in conjunction with green solvents like water, to afford high yields in significantly reduced reaction times. nih.gov

The table below contrasts traditional and green approaches to sulfonamide synthesis, highlighting key green chemistry metrics.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides

| Approach | Reagents | Solvent/Conditions | Key Advantages/Metrics | Source(s) |

|---|---|---|---|---|

| Traditional | Sulfonyl Chloride, Amine | Dichloromethane, Pyridine | Established method. | researchgate.netnsf.gov |

| Green: Water-Based | Sulfonyl Chloride, Amine | Water, Na₂CO₃ | Avoids organic solvents; simple product isolation by filtration. | tandfonline.comnih.gov |

| Green: DES | Sulfonyl Chloride, Amine | Choline Chloride (ChCl)-based Deep Eutectic Solvents | Recyclable and biodegradable solvent system; high yields (up to 97%). | nih.gov |

| Green: Mechanochemical | Disulfides, NaOCl·5H₂O, Amine | Solvent-free (Ball Mill) | Drastically improved E-Factor (~3 vs. ~209); avoids toxic reagents. | rsc.org |

| Green: Alternative Reagents | Nitroarenes, Sodium Sulfinates | Water | Avoids sulfonyl chlorides; sustainable starting materials. | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 3 Amino N Benzylbenzenesulfonamide Derivatives

Foundational Principles of SAR in Benzenesulfonamide (B165840) Compounds

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most famously recognized for its role in the development of sulfa drugs and carbonic anhydrase inhibitors. The foundational principles of SAR for this class of compounds revolve around the interactions of the sulfonamide group and the substitution patterns on the aromatic ring.

The sulfonamide moiety (-SO₂NH₂) itself is a critical component for the biological activity of many derivatives, often acting as a key binding group. For instance, in carbonic anhydrase inhibitors, the sulfonamide group coordinates to a zinc ion within the enzyme's active site. nih.gov The acidity of the sulfonamide proton and the geometry of the sulfonyl group are crucial for this interaction.

Electronic Effects : Substituents can be electron-donating or electron-withdrawing, which alters the electron density of the aromatic ring and the acidity of the sulfonamide group. lumenlearning.com Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the ring's reactivity and can increase the acidity of the sulfonamide, potentially leading to stronger binding in certain enzymes. lumenlearning.compressbooks.pub Conversely, electron-donating groups (e.g., -NH₂, -OH, alkyl groups) increase the ring's electron density. libretexts.org These electronic influences are governed by a combination of inductive effects (through sigma bonds) and resonance effects (through pi systems). pressbooks.publibretexts.org

The position of the substituent (ortho, meta, para) is also critical, as it determines the spatial relationship between the substituent and the core sulfonamide group, dictating the orientation of the molecule within the binding site. youtube.com

Elucidation of Key Structural Determinants for Biological Activity in 3-amino-N-benzylbenzenesulfonamide Analogues

For the specific class of this compound analogues, SAR studies aim to understand the distinct roles of each part of the molecule: the substituted benzenesulfonamide core, the N-benzyl group, and the linker connecting them.

The substitution pattern on the benzenesulfonamide ring is a key determinant of activity and selectivity. The parent 3-amino group is an electron-donating group that influences the electronic properties of the ring and provides a vector for further derivatization.

Systematic modifications to this ring have revealed several key insights:

Position of Linker : The position of the sulfonamide linker on the benzene (B151609) ring is crucial. Studies on related sulfonamides have shown that moving the linker can significantly alter potency. For example, in one study of pyridine-based sulfonamides, the 5-position was preferred over the 4-position for attachment. researchgate.net

The following table summarizes the general effects of substituents on the benzenesulfonamide ring based on established principles.

| Substituent Type | Example(s) | General Effect on the Ring | Potential Impact on Activity |

| Strongly Activating | -NH₂, -OH | Electron-donating (Resonance) | Increases ring nucleophilicity; may orient binding. libretexts.org |

| Weakly Activating | -CH₃, -Alkyl | Electron-donating (Inductive) | Minor increase in nucleophilicity; can fill small hydrophobic pockets. lumenlearning.com |

| Deactivating (Ortho/Para Directing) | -F, -Cl, -Br | Electron-withdrawing (Inductive) > Electron-donating (Resonance) | Can enhance binding through specific halogen bonds; alters lipophilicity. nih.gov |

| Deactivating (Meta Directing) | -NO₂, -CN, -SO₃H | Strongly Electron-withdrawing | Can increase acidity of sulfonamide proton, potentially improving binding to metalloenzymes. pressbooks.pub |

The N-benzyl group is not merely a bulky addition but often serves as a critical pharmacophoric element that can dramatically enhance binding affinity and functional activity. nih.gov It is thought to interact with specific, often hydrophobic, pockets in target receptors.

Key findings on the role of the N-benzyl moiety include:

Enhanced Affinity and Potency : In studies on various classes of receptor ligands, including serotonergic agents, the addition of an N-benzyl group to a primary amine scaffold was found to dramatically improve both binding affinity and functional potency. nih.govplos.org This suggests the benzyl (B1604629) group accesses a previously unoccupied binding region in the receptor.

Substituent Effects on the Benzyl Ring : The activity can be further modulated by adding substituents to the benzyl ring itself. For example, in N-benzylphenethylamines, a 2-methoxy substitution on the benzyl ring was found to significantly boost activity at 5-HT₂ₐ receptors. nih.gov In other N-benzyltryptamines, an ortho-hydroxyl group on the benzyl moiety can form an intramolecular hydrogen bond, influencing the conformation and binding properties of the molecule. plos.org

Selectivity : Substitutions on the N-benzyl group can also confer selectivity for different receptor subtypes. In one study, modifying substituents on the N-benzyl group of phenethylamines led to compounds with over 400-fold selectivity for the 5-HT₂ₐ receptor over the 5-HT₂ᵣ subtype in functional assays. nih.gov

The table below shows examples of how N-benzyl substitutions affect receptor activity in related compound series.

| Compound Class | N-Benzyl Substitution | Observed Effect | Reference |

| Phenethylamines | N-benzyl | Dramatically improved binding affinity and functional activity. | nih.gov |

| Tryptamines | N-(2'-hydroxybenzyl) | Potential for intramolecular hydrogen bonding, altering conformation. | plos.org |

| 5-Methoxytryptamine | N-benzyl | Increases affinity and potency at 5-HT₂ receptors. plos.orgresearchgate.net | plos.orgresearchgate.net |

| Phenethylamines | N-(2-methoxy)benzyl | Significant increase in 5-HT₂ₐ activation. | nih.gov |

Replacing the core benzenesulfonamide or the N-benzyl phenyl ring with other aromatic or heterocyclic systems is a common strategy to explore new chemical space and optimize pharmacological profiles. nih.gov Heterocycles can introduce heteroatoms (N, O, S) that can act as hydrogen bond donors or acceptors, improve solubility, and alter metabolic stability.

Core Ring Replacement : Replacing the benzenesulfonamide ring with a heterocyclic sulfonamide can lead to significant changes in activity and selectivity. For example, various heterocyclic sulfonamides have been developed as potent and selective inhibitors of specific carbonic anhydrase isoforms, such as the tumor-associated CA IX. nih.gov

N-Benzyl Ring Replacement : Similarly, replacing the N-benzyl group with other aromatic or heterocyclic moieties can fine-tune receptor interactions. In the optimization of USP1/UAF1 deubiquitinase inhibitors, replacing a phenyl ring with various heterocycles like pyridine (B92270) led to significant improvements in potency. acs.org

Bulky Tails : Incorporating bulky heterocyclic tails, such as quinazolines, onto a sulfonamide scaffold has been shown to produce excellent inhibitory effects against several carbonic anhydrase isoforms. nih.gov

This strategic replacement allows for the exploration of different binding modes and the potential to overcome issues like poor solubility or metabolic instability associated with simple phenyl rings.

Advanced QSAR Modeling and Cheminformatics for this compound Optimization

While SAR provides qualitative insights, Quantitative Structure-Activity Relationship (QSAR) modeling offers a mathematical framework to correlate the chemical structure of compounds with their biological activity. neovarsity.org QSAR is a powerful computational tool in modern drug discovery used to predict the activity of novel compounds, prioritize candidates for synthesis, and guide the optimization of lead compounds like this compound. neovarsity.orgnih.gov

The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the variations in their structural or physicochemical properties. neovarsity.org These properties, known as molecular descriptors, are calculated for each molecule and used to build a predictive model. The process involves:

Data Set Curation : Assembling a dataset of compounds with known biological activities (e.g., IC₅₀, Kᵢ). youtube.com

Descriptor Calculation : Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological).

Model Building : Using statistical methods to build a mathematical equation relating the descriptors to the biological activity. researchgate.netresearchgate.net

Model Validation : Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation techniques. scirp.org

The development of a robust QSAR model relies on the application of various statistical and multivariate analysis techniques. These methods are used to select the most relevant molecular descriptors and to establish a predictive relationship.

Multiple Linear Regression (MLR) : This is a common method used to create a linear equation that models the relationship between two or more independent variables (descriptors) and a dependent variable (biological activity). researchgate.netunifi.it While simple and interpretable, it assumes a linear relationship, which may not always be the case.

Machine Learning and Artificial Intelligence : More advanced, non-linear methods are increasingly used to handle complex structure-activity relationships. nih.gov

Artificial Neural Networks (ANN) : ANNs are computational models inspired by the structure of the human brain. They are capable of modeling highly complex and non-linear relationships between descriptors and activity and have shown high predictive ability in QSAR studies of sulfonamides and other derivatives. researchgate.netresearchgate.netscirp.org

Other Algorithms : Techniques like Support Vector Machines (SVM), Random Forest, and deep learning are also employed to build sophisticated QSAR models. nih.govnih.gov

Descriptor Selection : A crucial step is selecting a small subset of meaningful descriptors from the thousands that can be calculated. This is often achieved using algorithms like Genetic Algorithms (GA) or Simulated Annealing (SA), which identify the descriptor combinations that yield the most predictive models. researchgate.netresearchgate.net

Studies on sulfonamides and related compounds have successfully used these techniques. For example, QSAR models for sulfonamide carbonic anhydrase inhibitors have highlighted the importance of hydrophobic parameters (logP) and various topological indices. nih.gov In another study, a combination of a genetic algorithm and an artificial neural network (GA-ANN) produced a highly predictive model for the activity of sulfonamide derivatives. researchgate.netresearchgate.net

The table below lists common statistical methods and descriptors used in QSAR studies of sulfonamides.

| Statistical Method | Key Descriptors Used | Application/Finding | Reference(s) |

| Multiple Linear Regression (MLR) | Topological indices, logP, electronic descriptors | Modeled binding constants of benzenesulfonamides to human carbonic anhydrase II. | nih.gov |

| Comparative Molecular Field Analysis (CoMFA) | Steric and electrostatic fields | 3D-QSAR modeling of diarylpyrazole-benzenesulfonamide carbonic anhydrase inhibitors. | nih.govnih.gov |

| Artificial Neural Network (ANN) with Genetic Algorithm (GA) | Dipole moment, orbital energies (HOMO), charges, topological descriptors | Predicted the activity of sulfonamide derivatives, showing high predictive ability. | researchgate.netresearchgate.netscirp.org |

| Deep Learning | Physicochemical properties, protein language models | Used to accelerate the de novo design of active peptides. | nih.gov |

Three-Dimensional QSAR Approaches (e.g., CoMFA) for Benzenesulfonamides

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques that correlate the biological activity of a set of molecules with their 3D properties, such as shape and electrostatic fields. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR method that has been successfully applied to various classes of compounds, including benzenesulfonamide derivatives, to guide the design of new, more active analogs.

In a typical CoMFA study, a series of structurally related compounds with known biological activities are aligned based on a common scaffold. For benzenesulfonamide derivatives, this alignment would likely use the benzenesulfonamide core. The aligned molecules are then placed in a 3D grid, and at each grid point, the steric and electrostatic fields of each molecule are calculated. These field values are then used as independent variables in a partial least squares (PLS) analysis to build a statistical model that correlates the fields with the biological activities.

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are predicted to enhance or diminish biological activity. For instance, a green contour map might indicate that adding a bulky group in that region would increase activity, while a yellow map might suggest that a bulky group would be detrimental. Similarly, red and blue contours typically represent regions where negative or positive electrostatic potential, respectively, is favorable for activity.

While a specific CoMFA study focused solely on this compound was not identified in the surveyed literature, numerous studies on related benzenesulfonamide derivatives illustrate the power of this approach. For example, 3D-QSAR studies on benzenesulfonamide inhibitors of carbonic anhydrase II have provided valuable insights into the structural requirements for potent inhibition. These studies have demonstrated that the orientation and nature of substituents on the benzene ring and the sulfonamide nitrogen are critical for activity. A hypothetical CoMFA study on a series of this compound derivatives would likely reveal key insights into how modifications to the benzyl group, the amino group, and the benzene ring affect the target interaction.

To illustrate the type of data used in such studies, a hypothetical data table for a series of benzenesulfonamide derivatives and their inhibitory activity is presented below.

| Compound | R1-Group | R2-Group | IC50 (nM) | pIC50 (-logIC50) |

| 1 | H | Benzyl | 150 | 6.82 |

| 2 | CH3 | Benzyl | 120 | 6.92 |

| 3 | Cl | Benzyl | 80 | 7.10 |

| 4 | H | 4-Cl-Benzyl | 65 | 7.19 |

| 5 | H | 4-MeO-Benzyl | 95 | 7.02 |

| 6 | CH3 | 4-Cl-Benzyl | 50 | 7.30 |

In a real study, a much larger and more diverse set of compounds would be used to build a statistically robust CoMFA model. The resulting contour maps would then guide the synthesis of new derivatives with predicted higher potency.

Application of Bioisosterism and Fragment-Based Design Principles to this compound

Bioisosterism and fragment-based design are two powerful strategies in modern drug discovery that can be applied to optimize lead compounds like this compound.

Bioisosterism is the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. researchgate.netcambridgemedchemconsulting.com This concept is particularly useful for exploring the chemical space around a lead compound.

For this compound, several bioisosteric replacements could be envisioned:

Amino Group Bioisosteres: The 3-amino group could be replaced by other small, hydrogen-bonding groups such as a hydroxyl (-OH) or a methylamino (-NHCH3) group. These changes would probe the importance of the hydrogen bond donor/acceptor properties and the basicity of this position for biological activity.

Sulfonamide Group Bioisosteres: The sulfonamide (-SO2NH-) moiety is a key functional group. A common bioisosteric replacement is a sulfamide (B24259) (-NHSO2NH-), which can alter the hydrogen bonding pattern and physicochemical properties like polarity and solubility. nih.gov

Benzyl Group Bioisosteres: The benzyl group can be replaced by other aromatic or heteroaromatic rings (e.g., pyridyl, thiophenyl) to explore different steric and electronic interactions with the target protein.

Ring System Bioisosteres: The entire benzene ring of the benzenesulfonamide core could be replaced by a different aromatic or heterocyclic ring system, such as a pyridine or thiophene (B33073) ring.

A study on 3-aminobenzenesulfonamide (B1265440) derivatives showcased the synthesis of various N-acylated derivatives, demonstrating how modifications at the amino and sulfonamide positions can be systematically explored. researchgate.net

The following table provides hypothetical examples of bioisosteric replacements for this compound and their potential impact on activity.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

| 3-Amino (-NH2) | Hydroxyl (-OH) | Probing H-bond donor/acceptor properties | Altered binding affinity and selectivity |

| Sulfonamide (-SO2NH-) | Sulfamide (-NHSO2NH-) | Modify H-bonding and polarity | Improved solubility and cell permeability |

| Benzyl Group | Pyridylmethyl Group | Introduce H-bond acceptor, alter electronics | Enhanced target interaction and selectivity |

| Benzene Ring | Thiophene Ring | Modify ring electronics and steric profile | Altered pharmacokinetic properties |

Fragment-Based Design is a drug discovery approach that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target protein. These fragments are then grown or linked together to create more potent lead compounds.

In the context of this compound, a fragment-based approach could involve screening a library of fragments to identify those that bind to the target of interest. If, for example, a fragment containing a benzyl group and another fragment with a 3-aminobenzenesulfonamide core were identified as binders, they could be linked together to generate the parent compound or its analogs.

More commonly, the 3-aminobenzenesulfonamide scaffold itself could be considered a starting fragment. This core could then be elaborated by attaching different chemical fragments at the amino and sulfonamide nitrogen positions to explore interactions with adjacent pockets in the protein's binding site. This "fragment growing" strategy allows for a more efficient exploration of the chemical space and can lead to the discovery of highly potent and selective inhibitors. Research on fragment-based drug discovery for carbonic anhydrase inhibitors has shown the effectiveness of using a sulfonamide-containing fragment as an anchor and then building upon it to achieve high affinity. nih.gov

Mechanistic Studies and Molecular Pharmacology of 3 Amino N Benzylbenzenesulfonamide Analogues

Identification and Characterization of Molecular Targets

The benzenesulfonamide (B165840) scaffold is a versatile pharmacophore that has been successfully modified to target a diverse array of proteins, including enzymes and ion channels. The specific nature of the substitutions on the benzene (B151609) ring and the sulfonamide nitrogen dictates the binding affinity and selectivity for these molecular targets.

Analogues of 3-amino-N-benzylbenzenesulfonamide have been identified as potent inhibitors of several classes of enzymes critical for physiological and pathological processes.

Dihydropteroate (B1496061) Synthetase (DHPS): Sulfonamides are classic inhibitors of DHPS, a crucial enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov These compounds act as competitive inhibitors, mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.gov By binding to the pABA site on the enzyme, they prevent the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), thereby halting the production of 7,8-dihydropteroate, a precursor to folic acid. nih.govnih.gov This mechanism effectively disrupts an essential metabolic pathway in microorganisms, leading to bacteriostasis. nih.gov The development of folic acid-sulfonamide conjugates has been explored to enhance the targeting of this anti-folate pathway. nih.gov

Carbonic Anhydrase (CA): The sulfonamide group is a canonical zinc-binding group, making its derivatives potent inhibitors of zinc-containing metalloenzymes like carbonic anhydrases. nih.gov Analogues have shown varied and often selective inhibition against different human (h) CA isoforms. cellphysiolbiochem.com These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing roles in pH regulation, fluid secretion, and tumorigenesis. Inhibition typically occurs through the deprotonated sulfonamide nitrogen coordinating to the Zn(II) ion in the enzyme's active site. The "tail" of the inhibitor, which includes the N-benzyl portion and other substitutions, extends into the active site cavity, where interactions with various amino acid residues determine the isoform selectivity. nih.gov For instance, certain 4-(3-benzyl-guanidino)benzenesulfonamides have demonstrated high selectivity for the brain-associated hCA VII over the ubiquitous hCA I and hCA II isoforms. Similarly, other derivatives show potent, low nanomolar inhibition of tumor-associated isoforms hCA IX and hCA XII. nih.govcellphysiolbiochem.com

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Analogues

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile |

|---|---|---|---|

| Triazinyl-substituted benzenesulfonamides | hCA XII | 7.5–9.6 nM | Strongest inhibition for hCA XII |

| 4-(3-benzyl-guanidino)benzenesulfonamides | hCA VII | Subnanomolar | Selective for hCA VII over hCA I and hCA II |

| Click-chemistry derived benzenesulfonamides | hCA IX | 1.5–38.9 nM | Low nanomolar inhibition |

| Click-chemistry derived benzenesulfonamides | hCA XII | 0.8–12.4 nM | Low nanomolar to subnanomolar inhibition |

| Click-chemistry derived benzenesulfonamides | hCA I | 41.5–1500 nM | Moderate inhibition |

Glyoxalase I (Glo-I): Glyoxalase I is another zinc-dependent metalloenzyme that plays a role in cellular detoxification by converting cytotoxic methylglyoxal (B44143) into a less reactive compound. Inhibitors have been designed to mimic the enediolate intermediate of the Glo-I reaction. While direct inhibition by this compound itself is not extensively documented, the principles of inhibiting zinc metalloenzymes are relevant. Virtual screening studies have successfully identified Glo-I inhibitors by using a customized pharmacophore that includes a zinc-binding feature, highlighting a viable strategy for developing new anticancer agents.

Histone Deacetylase (HDAC): HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Their inhibition is a key strategy in cancer therapy. Benzamides, particularly N-(2-aminophenyl)-benzamides, have emerged as a significant class of synthetic HDAC inhibitors. These compounds typically feature a zinc-binding group that chelates the zinc ion in the catalytic site of the enzyme. A novel series of N-(2-aminophenyl)-benzamide derivatives with chiral oxazoline (B21484) capping groups has been shown to be potent, class I-selective HDAC inhibitors, with a particular preference for HDAC3. For example, one such inhibitor demonstrated an IC₅₀ value of 6 nM against HDAC3-NCoR2, while showing much weaker inhibition of other HDAC isoforms.

Sphingosine (B13886) Kinase (SphK): Sphingosine kinases (SphK1 and SphK2) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell survival, proliferation, and inflammation. Inhibition of SphK can lead to the accumulation of its substrate, ceramide, which can promote apoptosis. While a wide range of chemical scaffolds act as SphK inhibitors, the specific activity of this compound analogues against this target is not yet fully characterized. However, the inhibition of this kinase represents a plausible mechanism through which structurally related compounds could exert anticancer effects.

TRPV4: The Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal cation channel involved in sensing physical stimuli like temperature and mechanical stress. Its dysregulation is linked to various pathologies, including acute lung injury and pain. nih.gov Recent research has identified benzenesulfonamide derivatives as potent antagonists of the TRPV4 channel. Analogues of the known TRPV4 inhibitor RN-9893 have been synthesized and evaluated, with some compounds showing significantly improved inhibitory potency. For instance, compounds 1b and 1f from a study exhibited IC₅₀ values of 0.71 µM and 0.46 µM, respectively, against TRPV4, representing a substantial increase in potency compared to the parent compound. These antagonists function by blocking the channel and preventing calcium influx, thereby mitigating downstream pathological effects.

Mechanistic Insights from Integrated In Vitro and Ex Vivo Studies of this compound Action

The mechanism of action for analogues of this compound has been elucidated through a combination of in vitro and ex vivo studies. These investigations reveal that the biological effects of these compounds stem from their ability to modulate specific enzyme activities and cellular pathways, leading to measurable effects in both isolated cellular systems and more complex tissue models.

In vitro studies form the foundation of our mechanistic understanding, demonstrating that benzenesulfonamide analogues can act as potent inhibitors of several key enzyme families. These include carbonic anhydrases (CAs), receptor tyrosine kinases (RTKs), and lipoxygenases. nih.govnih.govnih.gov The interaction with these molecular targets often translates into specific cellular responses, such as cytotoxicity towards cancer cells and inhibition of inflammatory pathways.

For instance, research on a series of 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives demonstrated their ability to bind to various human carbonic anhydrase isoenzymes. nih.gov The affinity for these enzymes was evaluated using fluorescent thermal shift assays. Subsequent in vitro testing in human cancer cell lines, including glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1), established a link between compound activity and cell viability. nih.gov The half-maximal effective concentrations (EC₅₀) were determined for the most active compounds, quantifying their potency in reducing cancer cell populations. nih.gov

Similarly, other benzenesulfonamide analogues have been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA), a target in glioblastoma (GBM). nih.gov The cytotoxic effects of these compounds were evaluated in vitro using U87 glioblastoma cells. One particular analogue, AL106, was identified as a potential anti-GBM agent with a specific half-maximal inhibitory concentration (IC₅₀) and was shown to be less cytotoxic to non-cancerous cells compared to conventional chemotherapeutics. nih.gov

Further in vitro enzymatic assays have explored the structure-activity relationship of these analogues. Studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives revealed their potential as selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory processes. nih.gov The inhibitory activity was found to be highly dependent on the substitution pattern on the benzyl (B1604629) moiety, with specific hydroxyl and methoxy (B1213986) groups being crucial for potency. nih.gov

The insights gained from these molecular and cellular in vitro assays are complemented by studies that provide an ex vivo perspective, demonstrating the physiological consequences of target engagement in a tissue context. Research on thiadiazole derivatives, which share structural motifs with benzenesulfonamide analogues, has provided a bridge between in vitro caspase inhibition and ex vivo tissue protection. mdpi.com In vitro assays confirmed that these compounds could inhibit caspase-3 and caspase-9, key enzymes in the apoptotic cascade. mdpi.com This anti-apoptotic activity was then validated in an ex vivo context using a model of renal ischemia/reperfusion in rats. The study showed that treatment with these compounds led to a significant decrease in tissue damage and an attenuation of cytochrome C levels in the kidneys, demonstrating a clear tissue-protective effect linked to the in vitro-observed mechanism. mdpi.com

The integration of these findings illustrates a multi-faceted mechanism of action for this compound analogues. They engage specific molecular targets (in vitro enzyme inhibition), trigger desired cellular responses like apoptosis in cancer cells (in vitro cell-based assays), and ultimately produce protective or therapeutic effects at the tissue level (ex vivo models).

Interactive Data Tables

Table 1: In Vitro Cytotoxicity of Benzenesulfonamide Analogues in Cancer Cell Lines

This table summarizes the cytotoxic activity of selected benzenesulfonamide derivatives against various human cancer cell lines, as determined by cell viability assays.

| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Source |

| AL106 | U87 (Glioblastoma) | Trypan Blue Exclusion | IC₅₀ | 58.6 | nih.gov |

| Compound 19 | - | 12-LOX Inhibition | IC₅₀ | 6.2 | nih.gov |

| Compound 22 | - | 12-LOX Inhibition | IC₅₀ | 2.2 | nih.gov |

| Selected Analogues | U-87, MDA-MB-231, PPC-1 | MTT Assay | EC₅₀ | Varies | nih.gov |

EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values indicate the compound's potency.

Table 2: In Vitro Caspase Inhibition and Ex Vivo Biomarker Modulation by Thiazole Analogues

This table presents data linking the in vitro inhibition of apoptotic enzymes by compounds 1c and 2c to their effects on a key biomarker in an ex vivo kidney tissue model.

| Compound | In Vitro Target | Ex Vivo Effect (Renal Tissue) | Fold Attenuation of Cytochrome C Level | Source |

| 1c | Caspase-3, Caspase-9 | Attenuation of Cytochrome C | 4.1-fold | mdpi.com |

| 2c | Caspase-3, Caspase-9 | Attenuation of Cytochrome C | 5.5-fold | mdpi.com |

This data illustrates how in vitro enzymatic activity translates to a measurable physiological outcome in tissue.

Computational Chemistry and in Silico Modeling in 3 Amino N Benzylbenzenesulfonamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-amino-N-benzylbenzenesulfonamide at the atomic and molecular levels. These methods are pivotal in elucidating its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. For sulfonamide derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), are utilized to optimize molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Studies on related aminobenzenesulfonamide compounds have demonstrated the power of DFT in providing a detailed description of molecular structures, molecular electrostatic potential surfaces, and Mulliken atomic charges. indexcopernicus.com This information helps in identifying the regions of the molecule that are electron-rich or electron-poor, which is critical for understanding its interaction with other molecules.

Table 1: Representative DFT-Calculated Properties for Aminobenzenesulfonamide Derivatives

| Property | Description | Typical Findings |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates the ability to donate an electron. | Localized on the amino group and benzene (B151609) ring, suggesting these are sites for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept an electron. | Often localized on the sulfonamide group, indicating it as a potential site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack. | Negative potential regions (red/yellow) indicate electrophilic reactivity, while positive regions (blue) indicate nucleophilic reactivity. |

This table is a generalized representation based on typical findings for aminobenzenesulfonamide derivatives and is intended for illustrative purposes.

Quantum chemical calculations are instrumental in mapping out potential reaction pathways and identifying the transition states for the synthesis and metabolism of this compound. By calculating the energies of reactants, intermediates, products, and transition states, researchers can determine the most energetically favorable reaction mechanisms. This predictive capability is crucial for optimizing synthetic routes and understanding potential metabolic transformations in biological systems. For instance, understanding the transition states in the sulfonylation of amines can lead to improved reaction conditions and yields. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of small molecules like this compound with biological macromolecules, such as proteins. nih.govresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. For sulfonamide derivatives, docking studies have been employed to predict their binding modes and estimate their binding affinities to various protein targets, such as dihydropteroate (B1496061) synthase (DHPS) in bacteria and carbonic anhydrases in humans. researchgate.netnih.gov The results of these studies, often presented as binding energies and inhibition constants, help in identifying key interactions like hydrogen bonds and hydrophobic contacts that are crucial for binding. nih.govlongdom.org

Table 2: Illustrative Molecular Docking Results for a Sulfonamide Derivative

| Parameter | Description | Example Value |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the protein. | -8.5 |

| Inhibition Constant (Ki) | An indication of how potently the ligand inhibits the protein's function. | 1.2 µM |

| Key Interacting Residues | Amino acid residues in the protein's binding site that form significant interactions with the ligand. | Arg149, Phe169, Asp150 |

The values in this table are hypothetical and for illustrative purposes only. Actual values would be specific to the ligand-protein system under investigation.

In Silico Prediction of Physicochemical Descriptors and Biological Activity

In silico methods are also extensively used to predict the physicochemical properties and potential biological activities of compounds like this compound. These predictions are valuable in the early stages of drug discovery for filtering out compounds with undesirable properties.

Various online tools and software can calculate a range of physicochemical descriptors, including lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. researchgate.net These properties are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, Lipinski's rule of five is a commonly used guideline to assess the drug-likeness of a compound based on these descriptors.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their chemical structure. nih.gov These models use statistical methods to correlate structural features with observed biological activities. In silico toxicity prediction tools, such as ProTox-II, can also be used to estimate the potential toxicity of a compound, providing an early warning for potential safety issues. researchgate.net

Table 3: Commonly Predicted Physicochemical and ADME Properties

| Property | Description | Relevance |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Influences absorption and membrane permeability. |

| Molecular Weight | The mass of one mole of the substance. | Affects diffusion and bioavailability. |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and the number of N or O atoms, respectively. | Important for binding to biological targets and solubility. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Correlates with drug transport properties, including blood-brain barrier penetration. |

| ADMET Properties | Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Predicts the pharmacokinetic and safety profile of a compound. |

This table provides a general overview of commonly predicted properties.

Accurate pKa Prediction Methodologies for Sulfonamide Ionization

The ionization constant (pKa) is a critical physicochemical parameter for any chemical compound, including this compound. It governs the extent of ionization at a given pH, which in turn influences solubility, lipophilicity, and membrane permeability. For sulfonamides, the acidic proton on the sulfonamide nitrogen (–SO₂NH–) is of particular interest. Computational chemistry offers powerful tools for the accurate prediction of pKa values, providing insights that are complementary to experimental measurements and can guide molecular design and optimization.

A significant challenge in computational pKa prediction is achieving high accuracy that rivals experimental methods. Various in silico methodologies have been developed and refined for the prediction of sulfonamide pKa values, ranging from semi-empirical quantum chemical methods to more rigorous ab initio calculations and machine learning models.

Quantum Chemical Methods

Quantum chemical methods have emerged as a robust approach for pKa prediction. One innovative and highly accurate method involves the use of equilibrium bond lengths within the sulfonamide group as a descriptor for aqueous pKa values. chemrxiv.orgrsc.orgnih.govrsc.orgmanchester.ac.uk Research has demonstrated a strong linear correlation between these bond lengths and the experimental pKa values for various sulfonamide-containing compounds. chemrxiv.orgrsc.orgnih.govrsc.orgmanchester.ac.uk

This approach obviates the need for constructing thermodynamic cycles, which are often complex and computationally expensive. chemrxiv.orgrsc.orgmanchester.ac.uk The models have been successfully applied to different classes of sulfonamides, including primary benzenesulfonamide (B165840) derivatives and N-phenyl substituted 4-amino-N-phenylbenzenesulfonamide analogues, which are structurally related to this compound. chemrxiv.orgrsc.orgnih.govmanchester.ac.uk

For instance, a study on a series of primary benzenesulfonamide derivatives (Pr-BSAs) and N-heteroaryl-substituted 4-aminobenzenesulfonamides (NHAS) showcased the predictive power of this bond-length-based method. nih.govrsc.org The mean absolute error (MAE) for the predictions was found to be remarkably low, often within 0.34 pKa units of the experimental values. nih.govrsc.org

Table 1: Comparison of pKa Prediction Performance for Sulfonamides

| Method | Compound Class | MAE (pKa units) | RMSEP (pKa units) | Reference |

| Equilibrium Bond Length/CPCM | N-heteroaryl-substituted 4-aminobenzenesulfonamides (NHAS) | 0.34 | 0.40 | nih.govrsc.org |

| Marvin (Commercial Software) | Primary benzenesulfonamides (Pr-BSAs) | 0.65 | 0.82 | nih.govrsc.org |

MAE: Mean Absolute Error; RMSEP: Root Mean Square Error of Prediction

This methodology has also proven effective for complex scenarios such as multiprotic compounds and molecules that exhibit tautomerism. chemrxiv.orgrsc.orgmanchester.ac.uk Furthermore, it has been successfully applied to quantum chemical pKa predictions for large molecules containing more than 50 atoms. chemrxiv.orgrsc.orgmanchester.ac.uk

Semi-empirical and Machine Learning Approaches

While highly accurate, ab initio quantum chemical calculations can be computationally demanding. Semi-empirical quantum chemical methods, such as PM3/COSMO and AM1/COSMO, offer a faster alternative for pKa prediction, particularly for high-throughput screening of large numbers of compounds. adelphi.edu These methods have demonstrated reasonable accuracy for druglike molecules, with Root Mean Square Error (RMSE) values in the range of 1.0-1.6 pH units. adelphi.edu

More recently, machine-learned interatomic potentials, such as AIMNet2, are being explored as a low-cost surrogate for electronic structure theory in pKa prediction. chemrxiv.org These models are trained on large datasets of quantum chemical calculations and can predict energies and forces with high efficiency, enabling rapid and accurate pKa predictions for a wide range of small molecules. chemrxiv.org

Application to this compound

In silico screening of sulfonamide derivatives against various biological targets is also a common application of computational chemistry. nih.govresearchgate.netnih.govmdpi.comnih.gov These studies often involve molecular docking and the calculation of binding affinities, which are influenced by the protonation state of the ligand, underscoring the importance of accurate pKa values.

Advanced Applications and Therapeutic Potential of 3 Amino N Benzylbenzenesulfonamide Derivatives in Chemical Biology

Development as Novel Antimicrobial Agents

Derivatives of benzenesulfonamides are being explored for their potential to combat bacterial infections, including those caused by drug-resistant strains. Research has focused on modifying the core structure to enhance potency and explore unique mechanisms of action.

The challenge of antimicrobial resistance has spurred the investigation of new chemical entities. While research into direct derivatives of 3-amino-N-benzylbenzenesulfonamide is specific, broader studies on related structures provide insight into their potential. For instance, a series of novel 3-O-arylalkylbenzamide derivatives were designed and evaluated for their inhibitory activity against the cell division protein FtsZ in Bacillus subtilis and Staphylococcus aureus, including a Methicillin-Resistant S. aureus (MRSA) strain. researchgate.net Preliminary structure-activity relationship studies indicated that extending the 3-O-alkyl side chain could significantly improve antibacterial activity. researchgate.net

In other research, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which contain a benzylamide fragment, demonstrated good activity against strains of S. aureus and B. subtilis. researchgate.net The most effective compounds in this series were either unsubstituted on the benzene (B151609) ring or had small substituents, suggesting that the benzyl (B1604629) group's substitution pattern is key to antibacterial efficacy. researchgate.net Conversely, a study on N-substituted 3-aminopyrazine-2-carboxamides found that while alkyl and phenyl derivatives showed antibacterial effects, the benzyl derivatives did not. nih.gov

Table 1: Antimicrobial Activity of Related Benzenesulfonamide (B165840) and Benzylamide Derivatives

| Compound Series | Target Organism(s) | Key Findings |

|---|---|---|

| 3-O-arylalkylbenzamide derivatives | B. subtilis, S. aureus (including MRSA) | Showed improved on-target (FtsZ) and in vitro antibacterial activity compared to the parent compound. researchgate.net |

| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Good activity was observed, particularly for derivatives with no or small substituents on the benzene ring. researchgate.net |

To overcome existing resistance pathways, researchers are targeting novel bacterial processes. The inhibition of the FtsZ protein, a crucial component of the bacterial cell division machinery, represents one such non-classical approach. Certain 3-O-arylalkylbenzamide derivatives have been specifically designed as FtsZ inhibitors, showing improved activity against both B. subtilis and S. aureus. researchgate.net Another potential non-classical target is the TrmD enzyme, a methyltransferase essential for bacterial tRNA modification. Docking studies of N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides suggested a potential for partial inhibition of the TrmD enzyme in P. aeruginosa. researchgate.net

Applications as Targeted Enzyme Inhibitors

The benzenesulfonamide moiety is a well-established pharmacophore for enzyme inhibition. By modifying the this compound structure, researchers have developed potent and selective inhibitors for enzymes implicated in cancer and metabolic disorders.

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and specific isoforms are overexpressed in tumors. The transmembrane, tumor-associated isoforms CA IX and CA XII are particularly important targets for cancer therapy. A series of 24 pyridinium (B92312) derivatives of 3-aminobenzenesulfonamide (B1265440) were synthesized and evaluated as inhibitors against four human CA isoforms. nih.govnih.gov Many of these sulfonamides displayed excellent, nanomolar-range inhibitory activity against CA IX and CA XII. nih.govnih.gov The positively charged nature of these pyridinium sulfonamides is thought to enhance their selectivity for membrane-bound isoforms like CA IX and XII, potentially reducing the viability of cancer cells in the hypoxic tumor microenvironment where these enzymes are overexpressed. nih.gov

Table 2: Inhibition Data of a Representative Pyridinium Derivative of 3-Aminobenzenesulfonamide Against Human CA Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Example Pyridinium Sulfonamide | Potent Inhibition | Potent Inhibition | Excellent (Nanomolar) | Excellent (Nanomolar/Sub-nanomolar) |

Data synthesized from findings reported in literature, which observed potent to excellent nanomolar inhibition across isoforms for the series. nih.govnih.gov

The glyoxalase system, particularly the enzyme Glyoxalase I (Glx-I), is vital for detoxifying the cytotoxic metabolite methylglyoxal (B44143). Cancer cells often overexpress Glx-I to cope with increased metabolic stress, making it an attractive target for anticancer drug design. nih.gov Building on a previously identified Glx-I inhibitor, a series of 1,4-benzenesulfonamide derivatives were synthesized and evaluated. nih.gov This research led to the discovery of several potent analogues, with two compounds in particular showing significantly enhanced inhibitory activity compared to the lead compound. nih.gov

Table 3: In Vitro Inhibitory Activity of Benzenesulfonamide Derivatives Against Human Glyoxalase I (Glx-I)

| Compound | IC₅₀ (µM) |

|---|---|

| Lead Compound 6 | 3.65 |

| Derivative 26 | 0.39 |

| Derivative 28 | 1.36 |

Data from a study on 1,4-benzenesulfonamide derivatives as Glx-I inhibitors. nih.gov

The Transient Receptor Potential Vanilloid 4 (TRPV4) is an ion channel involved in various physiological processes, and its dysregulation is linked to conditions like acute lung injury. Research has focused on developing antagonists for this channel. nih.gov Following up on a known TRPV4 antagonist, RN-9893, three series of benzenesulfonamide-based analogues were synthesized and evaluated. nih.gov Two of these compounds demonstrated a significant increase in inhibitory potency against TRPV4 in vitro compared to the original molecule. nih.gov These promising candidates also showed superior performance in inhibiting TRPV4 currents and mitigating lipopolysaccharide-induced acute lung injury in a mouse model. nih.gov

Table 4: Comparative Inhibitory Potency of Benzenesulfonamide Derivatives Against TRPV4

| Compound | IC₅₀ (µM) | Inhibition of TRPV4 Current (at 10 µM) |

|---|---|---|

| RN-9893 (Reference) | 2.07 ± 0.90 | 49.4% |

| Analogue 1b | 0.71 ± 0.21 | 87.6% |

| Analogue 1f | 0.46 ± 0.08 | 83.2% |

Data from a study on benzenesulfonamide derivatives as TRPV4 inhibitors. nih.gov

Research in Antineoplastic and Antiproliferative Agents

Derivatives based on the benzenesulfonamide core are prominent in the search for new anticancer agents. Much of this research has focused on their role as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to cancer cell survival and proliferation. nih.govnih.gov

A significant body of research demonstrates the efficacy of benzenesulfonamide derivatives against various cancer cell lines in both two-dimensional (2D) monolayer and more physiologically relevant three-dimensional (3D) spheroid cultures. For instance, novel derivatives of a related compound, 3-amino-4-hydroxybenzenesulfonamide (B74053), have been tested for their activity on the viability of human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines. nih.govnih.govresearchgate.net

In these studies, certain compounds were identified as highly active, with their half-maximal effective concentrations (EC50) determined. nih.gov Two promising candidates, compound 9 (a multi-CA inhibitor) and compound 21 (which does not bind to CAs), were shown to reduce the viability of spheroids from all tested cancer cell lines. nih.govresearchgate.net Specifically, compound 9 caused U-87 and PPC-1 spheroids to become looser, and it slowed the growth of MDA-MB-231 spheroids. nih.govnih.gov Compound 21 also reduced the growth of U-87 and MDA-MB-231 3D cultures. nih.govresearchgate.net

Similarly, a series of tri-aryl imidazole (B134444) derivatives carrying a benzene sulfonamide moiety was investigated for antiproliferative activity. semanticscholar.org The most potent compounds, 5g and 5b, demonstrated significant growth inhibition against four different cancer cell lines, with GI50 values of 2.3 µM and 2.8 µM, respectively, showing considerable efficacy. semanticscholar.org

Table 1: Antiproliferative Activity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Source(s) |

| Compound 9 (3-amino-4-hydroxybenzenesulfonamide derivative) | U-87, PPC-1, MDA-MB-231 | Reduced viability in 3D spheroids; Loosening of U-87 & PPC-1 spheroids; Slower growth of MDA-MB-231 spheroids. | nih.govnih.govresearchgate.net |

| Compound 21 (3-amino-4-hydroxybenzenesulfonamide derivative) | U-87, MDA-MB-231 | Reduced viability and growth in 3D spheroids. | nih.govnih.govresearchgate.net |

| Compound 5g (Tri-aryl imidazole-benzene sulfonamide hybrid) | Four cancer cell lines | High antiproliferative activity (GI50 = 2.3 µM). | semanticscholar.org |

| Compound 5b (Tri-aryl imidazole-benzene sulfonamide hybrid) | Four cancer cell lines | High antiproliferative activity (GI50 = 2.8 µM). | semanticscholar.org |

The rational design of benzenesulfonamide derivatives aims to enhance their potency and selectivity for tumor-associated targets, primarily carbonic anhydrase (CA) isoforms like CA IX and CA XII. nih.gov These isoforms are highly expressed in hypoxic tumors and play a crucial role in pH regulation, promoting tumor survival and metastasis. nih.gov The 3-aminobenzenesulfonamide scaffold is particularly useful for structure-activity relationship (SAR) studies, guiding the design of more effective drugs. nih.govresearchgate.net

Researchers modify the core structure to improve interactions with the enzyme's active site. For example, a series of 24 pyridinium derivatives of 3-aminobenzenesulfonamide were synthesized and showed excellent, nanomolar-range inhibitory activity against CA IX and CA XII. nih.gov Docking studies and X-ray crystallography revealed that the lipophilic "tail" of these inhibitors can be accommodated in specific hydrophobic or amphiphilic pockets within the enzyme's active site. nih.gov

Other design strategies involve incorporating different heterocyclic fragments. Tri-aryl imidazole-benzenesulfonamide hybrids were designed as selective inhibitors of hCA IX and XII over the cytosolic isoforms hCA I and II. semanticscholar.org This selectivity is crucial for minimizing off-target effects. Molecular docking studies for these hybrids confirmed that they adopt an orientation and binding interaction that favors entry into the active site pocket of CA IX. semanticscholar.org The presence of both hydrophilic (amino) and lipophilic (aromatic ring) regions in the parent molecule can also be leveraged to improve the pharmacokinetic properties of its derivatives, including absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net

Emerging Research Areas

Beyond oncology, the versatile benzenesulfonamide scaffold is being explored for a multitude of other therapeutic applications.

Derivatives of benzenesulfonamide have demonstrated significant potential as anti-inflammatory agents. Schiff bases derived from related sulfonamides are known to exhibit anti-inflammatory properties. nih.govresearchgate.net More specific investigations into novel benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine have shown potent activity in animal models of inflammation. nih.gov

These compounds were found to be more effective than the standard drug indomethacin (B1671933) at reducing carrageenan-induced paw edema in rats. nih.gov Their mechanism of action involves the suppression of key pro-inflammatory mediators. The derivatives significantly reduced levels of tumor necrosis factor-alpha (TNF-α), interleukins (IL-1α, IL-1β, IL-6), and C-reactive protein (CRP) in paw tissue. nih.gov Furthermore, they were shown to reduce levels of cyclooxygenase enzymes (COX-1 and COX-2) and enhance the body's natural antioxidant defenses by increasing levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov Other research has highlighted the ability of related compounds to inhibit reactive oxygen species and nitric oxide generation, further contributing to their anti-inflammatory profile. nih.gov

Table 2: Anti-Inflammatory Mechanisms of Benzenesulfonamide Derivatives

| Derivative Class | Mechanism of Action | Key Mediators Inhibited | Source(s) |

| 5'-Aminospirotriazolotriazine Hybrids | Suppression of pro-inflammatory cytokines and enzymes | TNF-α, IL-1α, IL-1β, IL-6, CRP, COX-1, COX-2 | nih.gov |

| 3-Aminovinylphosphonates | Inhibition of reactive species and cytokine production | Reactive Oxygen Intermediates, Nitric Oxide (NO), TNF-α | nih.gov |

| Schiff Base Derivatives | General anti-inflammatory activity | Not specified | nih.govresearchgate.net |

The therapeutic reach of benzenesulfonamide derivatives extends to metabolic and neurodegenerative diseases.

In the field of antidiabetic research , a series of N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives demonstrated remarkable hypoglycemic properties in a streptozotocin-induced diabetic rat model, with some compounds showing efficacy comparable to the well-known antidiabetic agent glibenclamide. nih.gov Another study on N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives also found a significant lowering of plasma glucose levels. researchgate.net A potential mode of action for this effect is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoids that can raise blood sugar. researchgate.net Docking studies indicated that the most active compounds could form hydrogen bonds with catalytic amino acid residues in the enzyme's active site. researchgate.net

In Anti-Alzheimer's disease research , the focus has been on developing multifunctional agents that can target various aspects of the disease's pathology. Derivatives are being designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients. nih.gov A series of N-benzyl benzamide (B126) derivatives, which are structurally related to this compound, were reported as selective, sub-nanomolar inhibitors of BChE. nih.gov These compounds showed neuroprotective effects in oxidative damage models and demonstrated a marked therapeutic effect against cognitive impairment in an in-vivo model of Alzheimer's disease. nih.gov Other research efforts focus on designing hybrids that not only inhibit cholinesterases but also possess the ability to block β-amyloid aggregation, a key pathological hallmark of the disease. nih.gov

The sulfonamide moiety is a key pharmacophore in the development of antiviral agents. nih.govmdpi.com Research has uncovered that derivatives containing this group exhibit a wide spectrum of antiviral activities. nih.govresearchgate.netmdpi.com Studies have explored their potential against various viruses, including human immunodeficiency virus (HIV), human parainfluenza viruses (HPIV), and coronaviruses like SARS-CoV-2. mdpi.com

The mechanisms of action are varied. Some uracil (B121893) derivatives with a benzyl group have shown anti-HIV-1 activity, suggesting an interaction with the viral enzyme reverse transcriptase. nih.govresearchgate.net In silico docking studies of other antiviral compounds suggest their activity may be due to interactions with key viral proteins such as reverse transcriptase, protease, or the envelope protein gp120. nih.gov

Furthermore, sulfonamide-based drugs can have indirect antiviral benefits. For example, the N-acylsulfonamide form of the prodrug Elsulfavirin is used to treat neurological complications of HIV infection through the selective inhibition of human carbonic anhydrase VII (hCA VII). mdpi.com This highlights the diverse strategies through which benzenesulfonamide derivatives can be deployed in the fight against viral diseases. mdpi.com

Future Perspectives and Research Challenges for 3 Amino N Benzylbenzenesulfonamide

Strategies for Overcoming Biological Resistance Mechanisms

The emergence of drug resistance in pathogens and cancer cells is a primary obstacle in modern medicine. nih.govmdpi.com Benzenesulfonamide (B165840) derivatives are being actively investigated to circumvent these resistance mechanisms. A key strategy involves the development of compounds that target cellular processes essential for the survival of resistant organisms or cells.

One major area of focus is in oncology, particularly in overcoming resistance to conventional therapies. Changes in gene expression can lead to uncontrolled cell proliferation and a hypoxic (low oxygen) tumor microenvironment. nih.govrsc.org This state triggers an overexpression of certain enzymes, such as carbonic anhydrase IX (CA IX), which helps cancer cells survive in acidic conditions. nih.govrsc.org Developing benzenesulfonamide derivatives that selectively inhibit CA IX is a promising strategy to target these otherwise resistant hypoxic tumors. nih.govrsc.org

In the realm of infectious diseases, such as HIV, resistance to long-term antiretroviral therapy is a significant concern. nih.gov Research is now targeting novel viral components, like the HIV-1 capsid (CA) protein, which is crucial for multiple stages of the viral life cycle. Designing benzenesulfonamide-containing compounds that inhibit the HIV-1 CA protein offers a new mechanism of action that can be effective against resistant viral mutants. nih.gov

Further strategies to combat resistance include:

Combination Therapies: Using benzenesulfonamide-based agents in conjunction with other drugs can create a multi-pronged attack that reduces the likelihood of resistance developing. mdpi.com For example, combining a CA IX inhibitor with standard chemotherapy could enhance efficacy.

Targeting the Tumor Microenvironment (TME): The TME can contribute to drug resistance. mdpi.com Therapies can be designed to modulate the TME, for instance, by targeting specific signaling pathways between cancer cells and surrounding stromal cells, potentially resensitizing them to treatment. mdpi.com